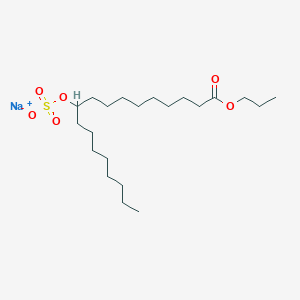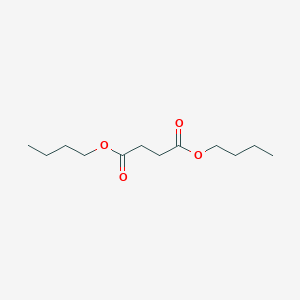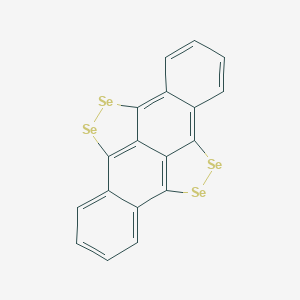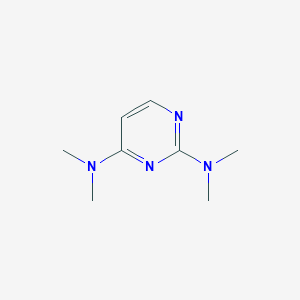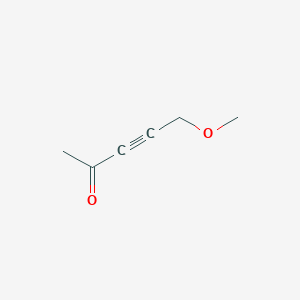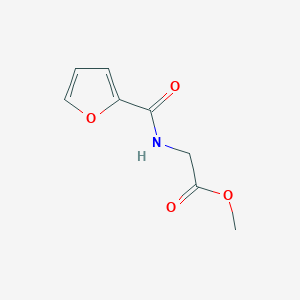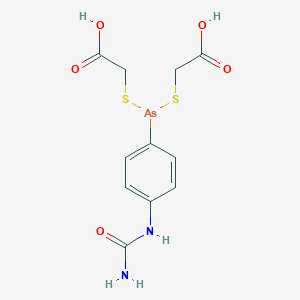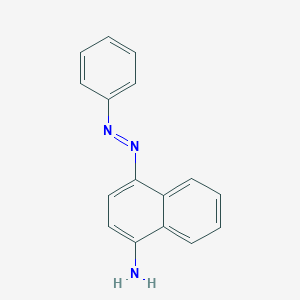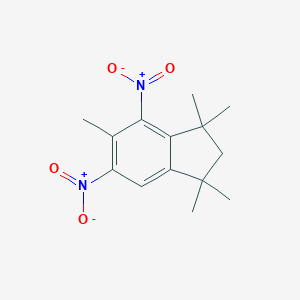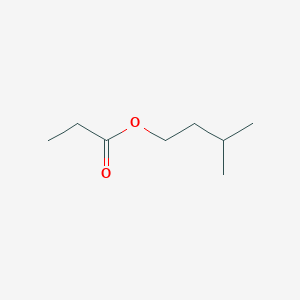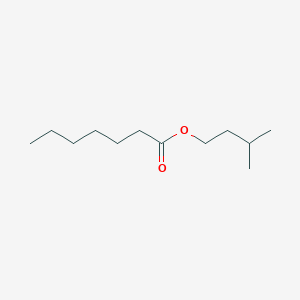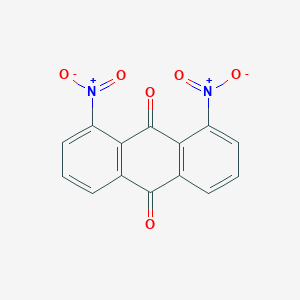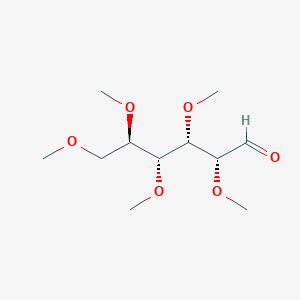
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound is a member of the class of aldehydes and is commonly referred to as PMH.
Mécanisme D'action
The exact mechanism of action of PMH is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. For example, PMH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PMH has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Effets Biochimiques Et Physiologiques
PMH has been shown to exhibit various biochemical and physiological effects. For example, PMH has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). PMH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
PMH has several advantages for lab experiments, including its ease of synthesis and its potential use in the development of new drugs. However, there are also limitations to using PMH in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on PMH. One area of interest is the potential use of PMH in the treatment of neurodegenerative diseases. Another area of interest is the development of new drugs based on the structure of PMH. Additionally, further research is needed to fully understand the mechanism of action of PMH and its potential toxicity.
Méthodes De Synthèse
PMH can be synthesized using various methods, including the reaction of hexanal with methanol in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of PMH, which can be purified using techniques such as column chromatography.
Applications De Recherche Scientifique
PMH has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit various activities, including anti-inflammatory, antioxidant, and anticancer properties. PMH has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
14168-89-9 |
|---|---|
Nom du produit |
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal |
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentamethoxyhexanal |
InChI |
InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1 |
Clé InChI |
LNECIKHIUGKOEZ-LNFKQOIKSA-N |
SMILES isomérique |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)OC |
SMILES |
COCC(C(C(C(C=O)OC)OC)OC)OC |
SMILES canonique |
COCC(C(C(C(C=O)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
